molecular formula C8H7Cl B1584043 3-Chlorostyrene CAS No. 2039-85-2

3-Chlorostyrene

Cat. No.: B1584043
CAS No.: 2039-85-2
M. Wt: 138.59 g/mol
InChI Key: BOVQCIDBZXNFEJ-UHFFFAOYSA-N
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Description

3-Chlorostyrene, also known as 1-chloro-3-ethenylbenzene, is an organic compound with the molecular formula C8H7Cl. It is a derivative of styrene where a chlorine atom is substituted at the third position of the benzene ring. This compound is a colorless to pale yellow liquid and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

It is known that styrene and its derivatives, including 3-chlorostyrene, are often metabolized by various microbial species . These microbes utilize styrene as a carbon source, indicating that the enzymes involved in styrene metabolism could be potential targets of this compound .

Mode of Action

It is known that styrene and its derivatives are metabolized by microbes through various enzymatic reactions . The initial step in this process often involves the oxidation of the vinyl group to form an epoxide intermediate . This suggests that this compound may interact with its targets, likely enzymes, to undergo similar transformations.

Biochemical Pathways

Studies on styrene degradation suggest that it is metabolized through a series of enzymatic reactions, leading to the formation of various intermediates . Given the structural similarity between styrene and this compound, it is plausible that this compound may be metabolized through similar pathways, affecting the same or similar downstream effects.

Pharmacokinetics

The physicochemical properties of a compound can influence its adme properties . Given that this compound is a small, lipophilic molecule , it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on the specific enzymes and transporters it interacts with.

Result of Action

It is known that styrene and its derivatives can have various effects on microbial cells, including changes in enzyme activity and alterations in cellular metabolism . Given the structural similarity between styrene and this compound, it is plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorostyrene can be synthesized through the dehydration of 3-chlorophenylmethylcarbinol. The process involves heating 3-chlorophenylmethylcarbinol with potassium acid sulfate and p-tert-butylcatechol in an oil bath maintained at 220–230°C. The reaction is carried out under reduced pressure, and the product is distilled under reduced pressure to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced through similar dehydration processes but on a larger scale. The use of continuous distillation and advanced separation techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chlorostyrene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the position of the chlorine atom, which influences its reactivity and the types of polymers it can form. The presence of the chlorine atom at the third position provides distinct electronic and steric effects, making it valuable in specific chemical synthesis and industrial applications .

Properties

IUPAC Name

1-chloro-3-ethenylbenzene
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InChI

InChI=1S/C8H7Cl/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2
Source PubChem
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InChI Key

BOVQCIDBZXNFEJ-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC(=CC=C1)Cl
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Molecular Formula

C8H7Cl
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Related CAS

26100-04-9
Record name Benzene, 1-chloro-3-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID8073130
Record name m-Chlorostyrene
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Molecular Weight

138.59 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name m-Chlorostyrene
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Boiling Point

188.7 °C
Record name M-CHLOROSTYRENE
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Solubility

Insol in water, Sol in alcohol, ether, acetone
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Density

1.1168 @ 20 °C/4 °C
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Vapor Pressure

0.98 [mmHg], 0.981 mm Hg @ 25 °C
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CAS No.

2039-85-2
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Synthesis routes and methods

Procedure details

Microwave irradiation of styrene 5 in either 1,2-dichloroethane (DCE) at 180° C. for 30 min or 1,1,1-trifluorotoluene at 180° C. for 180 minutes afforded the cyclopenta-naphthalene derivative 6 in nearly quantitative yield with no additional purification required of the final product (entries 1 and 2, Table 1). With conditions for an efficient and high yielding IMDA reaction utilizing a lower boiling solvent in hand, scope and limitations investigations were initiated. First, substitution on the aryl group was examined; exchanging a hydrogen atom for a chlorine atom was deemed valuable, enabling access to a wide-range of naphthalene derivatives via palladium-catalyzed cross coupling reactions. Moreover, a chlorine atom is more stable and accessible than other halides or groups used for coupling, such as triflates. Styrenyl derivatives 5b, 5c, and 5d were prepared and subjected to microwave irradiation. The para-chlorostyrene 5b gave 7-chloronaphthalene 6b in quantitative yield after 200 min (entry 3). The ortho-chlorostyrene 5c also produced only one product, the 5-chloronaphthalene 6c in 86% yield, even though two products are possible (entry 4). The meta-chlorostyrene 5d gave an inseparable 1.4:1 mixture of the 6-chloro- and 8-chloronaphthalenes, 6d and 6d′ in 79% yield (entry 5).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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